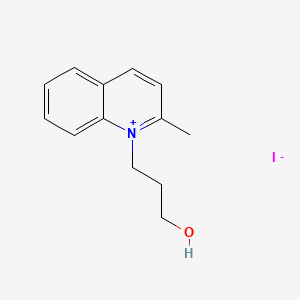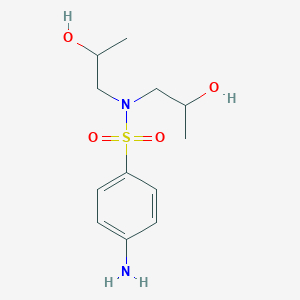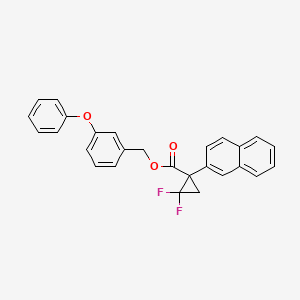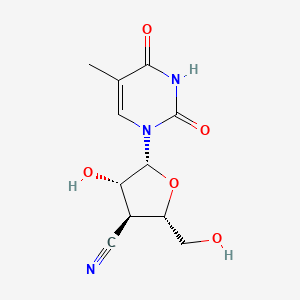
3'-CN-araT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-CN-araT, also known as 3’-cyano-2’,3’-didehydro-2’,3’-dideoxythymidine, is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a cyano group (-CN) attached to the 3’ position. This modification imparts unique properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-CN-araT typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups.
Introduction of the cyano group: The protected thymidine is then subjected to a reaction with a cyanating agent, such as cyanogen bromide (BrCN), to introduce the cyano group at the 3’ position.
Deprotection: The protecting groups are removed to yield the final product, 3’-CN-araT.
Industrial Production Methods
Industrial production of 3’-CN-araT follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3’-CN-araT undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3’-CN-araT has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against retroviruses.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis.
Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Wirkmechanismus
3’-CN-araT exerts its effects by incorporating into DNA during replication. The cyano group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is similar to other nucleoside analogs used in antiviral and anticancer therapies. The primary molecular target is the DNA polymerase enzyme, which is responsible for DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-azido-3’-deoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.
2’,3’-dideoxycytidine (ddC): Used in the treatment of HIV/AIDS.
2’,3’-dideoxyinosine (ddI): Another antiviral nucleoside analog.
Uniqueness
3’-CN-araT is unique due to the presence of the cyano group at the 3’ position, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, the cyano group provides additional sites for chemical modification, potentially leading to the development of new derivatives with enhanced activity or reduced toxicity.
Eigenschaften
CAS-Nummer |
115913-83-2 |
|---|---|
Molekularformel |
C11H13N3O5 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O5/c1-5-3-14(11(18)13-9(5)17)10-8(16)6(2-12)7(4-15)19-10/h3,6-8,10,15-16H,4H2,1H3,(H,13,17,18)/t6-,7-,8+,10-/m1/s1 |
InChI-Schlüssel |
DWXOIPDJUIXUPY-BDNRQGISSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C#N)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)
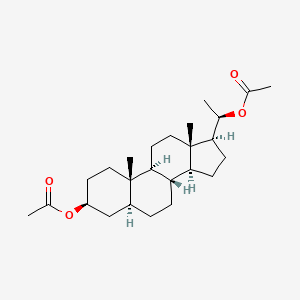
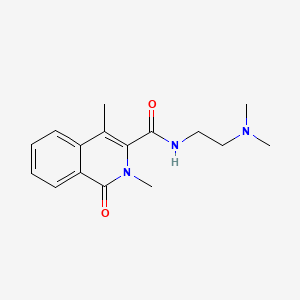
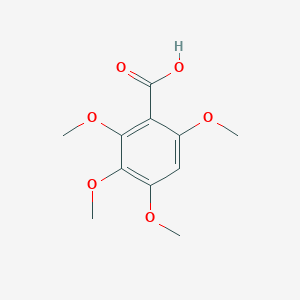
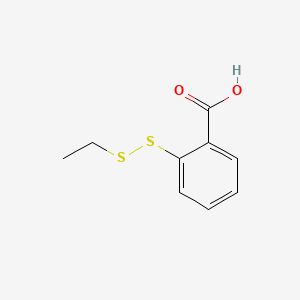

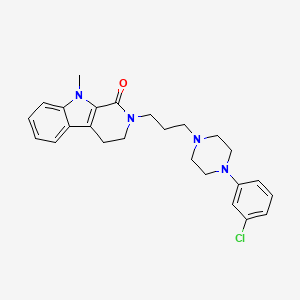
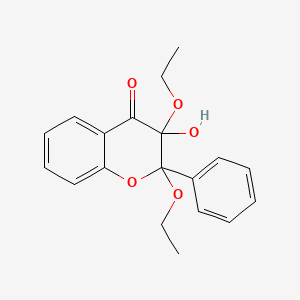
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
